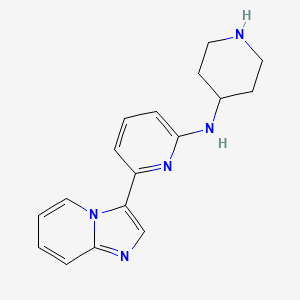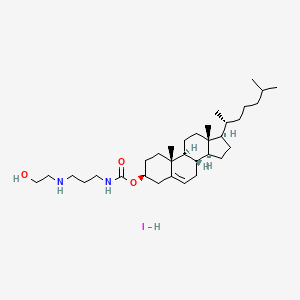
JC1-40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JC1-40 is a novel RORα activator, diminishing diethylnitrosamine-induced acute liver injury and repressing transcriptional expression of APPs such as CXCL1 and LCN2 in mice.
Aplicaciones Científicas De Investigación
Mitochondrial Health and Biodosimetry
The JC-1 dye is utilized in apoptosis studies to monitor mitochondrial health. It has been tested in vitro on various cell lines and peripheral porcine blood lymphocytes after gamma irradiation, assessing its potential in biodosimetric evaluation. This involves staining irradiated and non-irradiated cells to determine changes in mitochondrial membrane potential and cell health through flow cytometry (Sinkorova et al., 2022).
Cell Proliferation Studies
JC1 is used in characterizing a newly developed monoclonal antibody that recognizes a nuclear antigen present in proliferating cells in normal tissues and neoplastic lesions. This antibody is distinct from the well-known Ki67 antibody and has been tested on various cell types, including lymphoid germinal centers and various carcinomas, demonstrating its utility in studying cell proliferation (Garrido et al., 1992).
Fluorescent Indicator of Membrane Potential
JC-1, a carbocyanine dye, serves as a quantitative fluorescent indicator of membrane potential. Its spectral properties have been characterized in isolated cardiac mitochondria and aqueous buffers. The dye forms J-aggregates with specific red fluorescence under certain conditions, providing valuable insights into mitochondrial behavior in live cells (Reers et al., 1991).
Optimization of Mitochondrial Membrane Potential Cytometry
JC-1 is integral in mitochondrial membrane potential cytometry. It has been found that using alternative excitation wavelengths, like 405 nm, yields more accurate data than the commonly used 488 nm laser wavelength. This finding is significant for mitochondrial-related biological and biomedical research (Perelman et al., 2012).
Propiedades
Nombre del producto |
JC1-40 |
|---|---|
Fórmula molecular |
C16H18N2OS |
Peso molecular |
286.393 |
Nombre IUPAC |
1-(4-Benzyloxy-benzyl)-3-methyl-thiourea |
InChI |
InChI=1S/C16H18N2OS/c1-17-16(20)18-11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,20) |
Clave InChI |
WTJHYYAEJUIEOB-UHFFFAOYSA-N |
SMILES |
S=C(NC)NCC1=CC=C(OCC2=CC=CC=C2)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JC1-40; JC1 40; JC140 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)

![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
